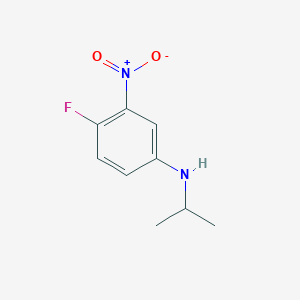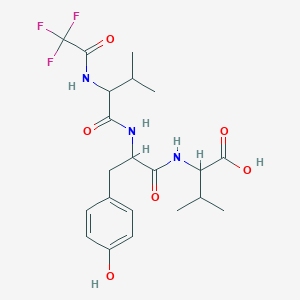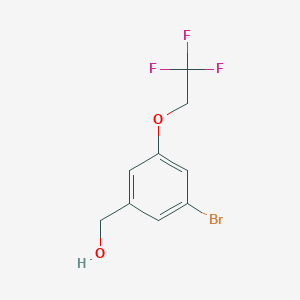
(S)-Ethyl 2-(2-benzyl-3-((methylsulfonyl)oxy)propanamido)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Ethyl 2-(2-benzyl-3-((methylsulfonyl)oxy)propanamido)acetate is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial processes. This compound features a complex structure that includes an ethyl ester, a benzyl group, and a methylsulfonyl group, making it a versatile molecule for different chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-(2-benzyl-3-((methylsulfonyl)oxy)propanamido)acetate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl acetate, benzyl bromide, and methylsulfonyl chloride.
Formation of Intermediate: The first step involves the formation of an intermediate compound through the reaction of ethyl acetate with benzyl bromide in the presence of a base like sodium hydride.
Amidation: The intermediate is then subjected to amidation with an appropriate amine to form the amide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the ester or amide functionalities, converting them into alcohols or amines, respectively.
Substitution: The methylsulfonyl group can be substituted with other nucleophiles, such as thiols or amines, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate (NaSR) or primary amines (RNH₂).
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Alcohols, amines.
Substitution: Thiol or amine derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (S)-Ethyl 2-(2-benzyl-3-((methylsulfonyl)oxy)propanamido)acetate serves as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for the preparation of enantiomerically pure compounds.
Biology
This compound can be used in the study of enzyme-substrate interactions due to its structural complexity. It may also serve as a model compound in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure allows for the exploration of new therapeutic pathways and targets.
Industry
Industrially, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (S)-Ethyl 2-(2-benzyl-3-((methylsulfonyl)oxy)propanamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group may facilitate binding to hydrophobic pockets, while the ester and amide functionalities can participate in hydrogen bonding and electrostatic interactions. The methylsulfonyl group can act as a leaving group in substitution reactions, enabling the compound to modify its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-Ethyl 2-(2-benzyl-3-((methylsulfonyl)oxy)propanamido)acetate: The enantiomer of the compound , with similar chemical properties but different biological activities.
Ethyl 2-(2-benzyl-3-hydroxypropanamido)acetate: Lacks the methylsulfonyl group, leading to different reactivity and applications.
Methyl 2-(2-benzyl-3-((methylsulfonyl)oxy)propanamido)acetate: Similar structure but with a methyl ester instead of an ethyl ester, affecting its physical and chemical properties.
Uniqueness
(S)-Ethyl 2-(2-benzyl-3-((methylsulfonyl)oxy)propanamido)acetate is unique due to its combination of functional groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it versatile for various applications, from synthetic chemistry to biological studies.
Propriétés
Formule moléculaire |
C15H21NO6S |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
ethyl 2-[[(2S)-2-benzyl-3-methylsulfonyloxypropanoyl]amino]acetate |
InChI |
InChI=1S/C15H21NO6S/c1-3-21-14(17)10-16-15(18)13(11-22-23(2,19)20)9-12-7-5-4-6-8-12/h4-8,13H,3,9-11H2,1-2H3,(H,16,18)/t13-/m0/s1 |
Clé InChI |
DXQVFSHKIICNIO-ZDUSSCGKSA-N |
SMILES isomérique |
CCOC(=O)CNC(=O)[C@@H](CC1=CC=CC=C1)COS(=O)(=O)C |
SMILES canonique |
CCOC(=O)CNC(=O)C(CC1=CC=CC=C1)COS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12097941.png)





![2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid](/img/structure/B12097957.png)


![tert-Butyl N-[(2-methylpiperidin-2-yl)methyl]carbamate](/img/structure/B12097991.png)



